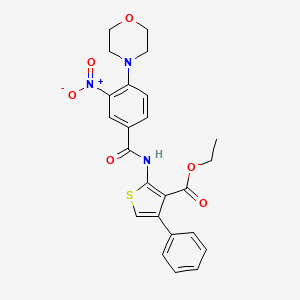

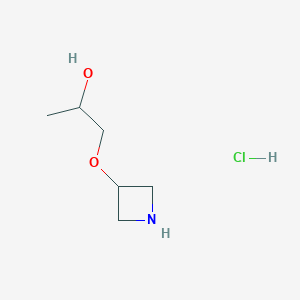

8-N-methylquinoline-5,8-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-N-methylquinoline-5,8-diamine is a chemical compound with the CAS Number: 1154579-88-0 . It has a molecular weight of 173.22 and its IUPAC name is N8-methyl-5,8-quinolinediamine .

Molecular Structure Analysis

The linear formula of this compound is C10H11N3 . The InChI code is 1S/C10H11N3/c1-12-9-5-4-8(11)7-3-2-6-13-10(7)9/h2-6,12H,11H2,1H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 173.22 .Applications De Recherche Scientifique

Synthesis and Characterization

8-Hydroxyquinolines and their derivatives, including those related to 8-N-methylquinoline-5,8-diamine, have been synthesized for pharmacological importance. For instance, metal complexes of novel ligands synthesized from derivatives of 8-hydroxyquinoline have been investigated for their physicochemical properties and in vitro antimicrobial activity against various strains of bacteria and fungi (K. Patel & H. S. Patel, 2017).

Catalysis and Chemical Reactions

Rhodium(III)-catalyzed intermolecular amidation of 8-methylquinolines with azides, involving C(sp³)-H bond activation, is an example of chemical transformations facilitated by catalytic processes using derivatives of 8-hydroxyquinoline. This process yields quinolin-8-ylmethanamine derivatives, highlighting the versatility of 8-hydroxyquinoline derivatives in synthetic organic chemistry (N. Wang et al., 2014).

Corrosion Inhibition

Derivatives of 8-hydroxyquinoline have been investigated as corrosion inhibitors for metals. For example, certain 8-hydroxyquinoline derivatives have shown significant inhibition of mild steel corrosion in hydrochloric acid, demonstrating their potential in material science and engineering applications (M. Rbaa et al., 2019).

Biomedical Applications

Chloroquine, a widely used antimalarial and anti-rheumatoid agent, and its analogs, including those based on 8-hydroxyquinoline structure, have been explored for their potential in cancer therapies. Research indicates that chloroquine can effectively sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner (V. Solomon & Hoyun Lee, 2009).

Molecular Sensing and Luminescence

8-Hydroxyquinoline derivatives are employed in the development of luminescent sensors for metal ion detection. Their ability to complex with transition metal ions makes them suitable for applications in analytical chemistry, including sensor arrays for qualitative identification of various metal cations (Manuel A. Palacios et al., 2008).

Safety and Hazards

Orientations Futures

Quinoline compounds have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital for leads in drug discovery . Future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

Propriétés

IUPAC Name |

8-N-methylquinoline-5,8-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-12-9-5-4-8(11)7-3-2-6-13-10(7)9/h2-6,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKIOWVTEJNYBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)N)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2932994.png)

![3-[4-[4-(2-Fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]-1-methylpyridin-2-one;hydrochloride](/img/structure/B2932995.png)

![1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932999.png)

![2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride](/img/structure/B2933003.png)

![2,8,11-Trioxadispiro[2.1.55.33]tridecane](/img/structure/B2933007.png)

![Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B2933013.png)